![molecular formula C17H7F9N2O B2883708 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine CAS No. 303996-18-1](/img/structure/B2883708.png)
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine, also known as 2,4-Bis(TFM)-7-[3-(TFM)Phenoxy][1,8]Naphthyridine, is a novel and important compound with a wide range of applications in the field of science and technology. It is a heterocyclic compound which is composed of two trifluoromethyl groups, one phenoxy group, and one naphthyridine ring. This compound has attracted considerable attention due to its unique properties and potential applications in various fields.
Scientific Research Applications
Potential in Biological and Environmental Studies
A review focusing on 1,8‐naphthyridine derivatives, including compounds with similar structural characteristics to 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine, highlights the diverse biological activities of these compounds. They have been found to exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, among others. These derivatives also show promise in neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, and various other therapeutic and industrial applications, showcasing their versatility as potent scaffolds in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Corrosion Inhibition Properties
In the field of materials science, phthalocyanine, naphthalocyanine, and their derivatives have been extensively studied for their corrosion inhibition properties. Due to their structural composition, which allows for the formation of strong chelating complexes with metallic atoms, these compounds serve as excellent anticorrosive materials. This property is significant for protecting various metal/electrolyte systems in both aqueous and coating conditions, indicating potential applications for this compound in enhancing the durability and lifespan of metallic structures (Verma, Ebenso, Quraishi, & Rhee, 2021).
Environmental Impact and Remediation
The broader class of bisphenols, including structurally related compounds, has been scrutinized for environmental and health impacts due to their endocrine-disrupting properties. Studies on bisphenol A (BPA) and its substitutes highlight the importance of monitoring and mitigating the environmental presence of such compounds. Research on bisphenol S (BPS), a BPA substitute, outlines the state-of-the-art remediation approaches, including biodegradation, sorption, and advanced oxidation processes. These findings underscore the necessity for effective strategies to address the contamination of water bodies with bisphenols and their analogues, suggesting a potential area of application for this compound in environmental science and engineering (Fang, Gao, Wu, Xu, Sarmah, Bolan, Gao, Shaheen, Rinklebe, Ok, Xu, & Wang, 2020).
properties
IUPAC Name |
2,4-bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F9N2O/c18-15(19,20)8-2-1-3-9(6-8)29-13-5-4-10-11(16(21,22)23)7-12(17(24,25)26)27-14(10)28-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADXYYGFOOEZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F9N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

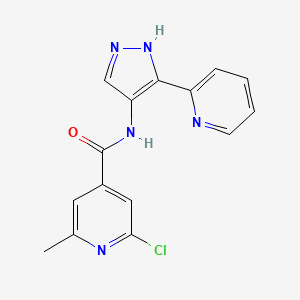
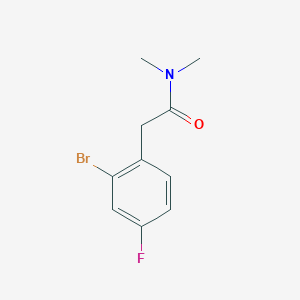

![7-(3,4-dichlorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2883635.png)
![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)
![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)
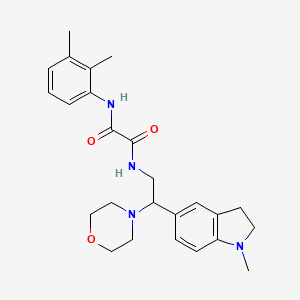
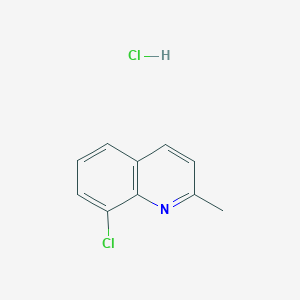
![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)
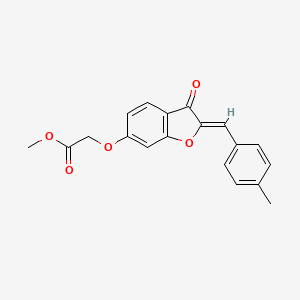
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)


